5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
Description
5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a sulfonylmethyl group attached to a 2,4,5-trimethylphenyl substituent.
Properties
IUPAC Name |
5-[(2,4,5-trimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-9-6-11(3)14(7-10(9)2)21(18,19)8-12-4-5-13(20-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAAAFHREIULEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid typically involves the following steps:
Formation of the Sulfonylmethyl Intermediate: The initial step involves the sulfonylation of 2,4,5-trimethylphenylmethanol using a sulfonyl chloride reagent under basic conditions to form the sulfonylmethyl intermediate.
Furan Ring Formation: The sulfonylmethyl intermediate is then subjected to a cyclization reaction with a suitable furan precursor under acidic or basic conditions to form the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The furan ring and carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Core Furan-Carboxylic Acid Framework
The compound shares the furan-2-carboxylic acid backbone with several derivatives, including:
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (): Features a fluorinated nitroaryl group instead of the sulfonyl-trimethylphenyl moiety.
- Furan-2,5-dicarboxylic acid (FDCA) (): A symmetrical dicarboxylic acid used in polymer chemistry. Its simpler structure contrasts with the target compound’s sulfonyl and aryl substituents, which may confer higher lipophilicity .
- 5-(2-Carboxy-ethyl)-furan-2-carboxylic acid (): Contains a carboxyethyl side chain, offering different hydrogen-bonding capabilities compared to the sulfonylmethyl group .
Substituent Analysis
- Sulfonyl vs. Nitro/Ester Groups : The sulfonyl group in the target compound is highly polar and may enhance solubility in aqueous environments compared to nitro or ester groups in analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. However, the trimethylphenyl substituent introduces hydrophobicity, balancing overall logP values .
- Aryl Modifications: The 2,4,5-trimethylphenyl group differs from the 4-methylbenzyl group in the synonym "5-{[(4-methylbenzyl)sulfonyl]methyl}furan-2-carboxylic acid" (). Increased methyl substitution may improve steric hindrance and metabolic stability .
Comparison with Other Derivatives
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesized via esterification and fluorination, characterized by SC-XRD and NMR (). Crystallinity challenges are noted for similar furan-carboxylic acids .
- FDCA : Produced via multi-step oxidation of biomass-derived intermediates (e.g., furfural), yielding ~30–50% efficiency (). The target compound’s synthesis likely requires fewer steps but specialized sulfonation reagents .
Physicochemical Properties
| Property | Target Compound | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | FDCA |
|---|---|---|---|
| logP | Moderate (balanced polarity) | High (nitro group) | Low (dicarboxylic acid) |
| Solubility | Moderate in polar solvents | Low (ester/nitro) | High in aqueous media |
| Thermal Stability | High (sulfonyl group) | Moderate | High |
Nomenclature and Isomerism
The compound’s name adheres to IUPAC guidelines (), prioritizing substituent order as "sulfonylmethyl" before "trimethylphenyl." This avoids ambiguities seen in synonyms like "5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid" () .
Biological Activity
5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is a complex organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring structure with a carboxylic acid group and a sulfonyl methyl group attached to a trimethylphenyl moiety. Its unique structure contributes to its biological properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins. This mechanism can modulate enzymatic activities and influence various biochemical pathways.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its effects on bacterial strains, the compound demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations. -
Case Study on Anti-inflammatory Properties :
Another research article highlighted the compound's ability to mitigate inflammation in a murine model of arthritis. Mice treated with the compound showed reduced swelling and joint damage compared to the control group, supporting its potential as a therapeutic agent for inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid, and what reaction conditions optimize yield?
The synthesis typically involves sulfonylation of a furan-2-carboxylic acid derivative. A common approach includes reacting 2,4,5-trimethylbenzenesulfonyl chloride with a methyl-substituted furan precursor under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution at the methyl position . Reaction optimization may require controlled temperature (e.g., 0–25°C), inert atmosphere, and anhydrous solvents to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl and trimethylphenyl groups).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
Q. How can researchers validate the purity of this compound for biological assays?
Use orthogonal methods:
- HPLC with UV detection : Quantify impurities using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Melting point analysis : Compare observed mp (e.g., 130–132°C for related compounds) with literature values .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise in sulfonylation efficiency or steric hindrance from the trimethylphenyl group. Solutions include:
- Density Functional Theory (DFT) : Model transition states to identify steric/electronic barriers.
- Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to validate computational models .
- Isotopic labeling : Use C-labeled precursors to trace reaction pathways .
Q. How can researchers optimize catalytic systems for large-scale synthesis while maintaining enantiomeric purity?
Advanced approaches involve:
- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control stereochemistry.
- Flow chemistry : Enhance reproducibility and scalability by minimizing batch-to-batch variability .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress .
Q. What methodologies address discrepancies in biological activity data across studies?
Conflicting bioactivity results may stem from impurity profiles or assay conditions. Mitigation strategies:
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Combine:
- Proteomics : Identify binding partners via affinity chromatography or pull-down assays.
- Metabolomics : Track downstream metabolic changes using LC-MS.
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .
Data Management and Validation
Q. What protocols ensure reproducibility in SAR (Structure-Activity Relationship) studies for derivatives of this compound?
- Centralized data repositories : Use platforms like PubChem or ChEMBL to log synthetic procedures, spectral data, and bioactivity .
- Blinded replicates : Assign independent teams to synthesize and test derivatives.
- Statistical rigor : Apply ANOVA or mixed-effects models to account for experimental variability .
Q. How should researchers handle conflicting crystallographic data for this compound’s polymorphs?
- Rietveld refinement : Analyze powder X-ray diffraction (PXRD) to distinguish polymorphs.
- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to identify phase transitions.
- Computational crystal structure prediction (CSP) : Compare predicted and experimental lattice energies .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
